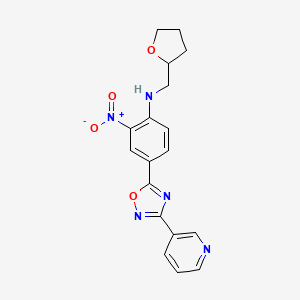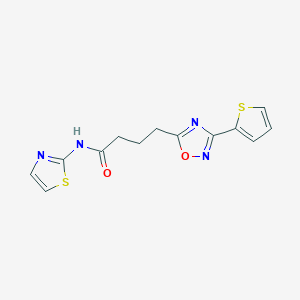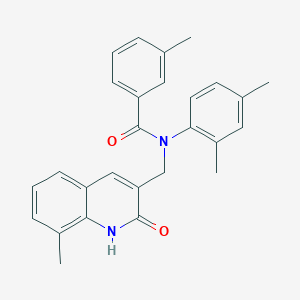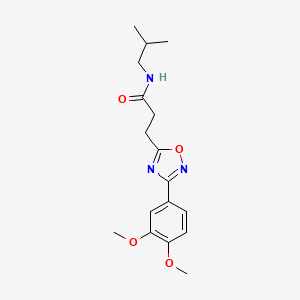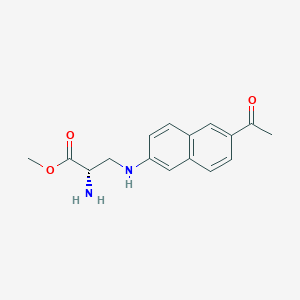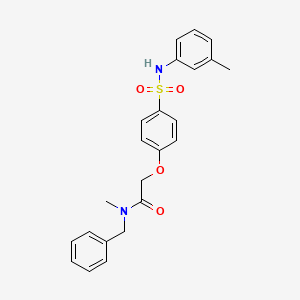
N-benzyl-N-methyl-2-(4-(N-(m-tolyl)sulfamoyl)phenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-N-methyl-2-(4-(N-(m-tolyl)sulfamoyl)phenoxy)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BMS-303141 and has been extensively studied for its pharmacological properties.
Wirkmechanismus
The mechanism of action of N-benzyl-N-methyl-2-(4-(N-(m-tolyl)sulfamoyl)phenoxy)acetamide is not fully understood. However, it has been suggested that this compound inhibits the activity of certain enzymes that are involved in the progression of cancer and cardiovascular diseases. It has also been suggested that this compound may act as a neuroprotective agent by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. This compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to reduce blood pressure and improve endothelial function in animal models of hypertension. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-benzyl-N-methyl-2-(4-(N-(m-tolyl)sulfamoyl)phenoxy)acetamide in lab experiments include its potent anti-cancer properties, its potential use in the treatment of cardiovascular diseases, and its neuroprotective effects. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on N-benzyl-N-methyl-2-(4-(N-(m-tolyl)sulfamoyl)phenoxy)acetamide. These include further studies to fully understand its mechanism of action, the development of more potent analogs, and the evaluation of its potential use in the treatment of central nervous system disorders. Additionally, further studies are needed to evaluate the safety and toxicity of this compound in humans.
Synthesemethoden
The synthesis of N-benzyl-N-methyl-2-(4-(N-(m-tolyl)sulfamoyl)phenoxy)acetamide involves the reaction of 4-aminophenol with p-toluenesulfonyl chloride to form N-(4-aminophenyl)-p-toluenesulfonamide. This compound is then reacted with benzyl chloroformate to form N-benzyl-N-(4-aminophenyl)-p-toluenesulfonamide. The final step involves the reaction of N-benzyl-N-(4-aminophenyl)-p-toluenesulfonamide with 2-(chloromethyl)oxirane to form this compound.
Wissenschaftliche Forschungsanwendungen
N-benzyl-N-methyl-2-(4-(N-(m-tolyl)sulfamoyl)phenoxy)acetamide has been extensively studied for its potential applications in various fields such as cancer research, cardiovascular diseases, and central nervous system disorders. This compound has been shown to have potent anti-cancer properties and has been tested against various cancer cell lines. It has also been studied for its potential use in the treatment of cardiovascular diseases such as hypertension and atherosclerosis. Additionally, this compound has been investigated for its potential use in the treatment of central nervous system disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-benzyl-N-methyl-2-[4-[(3-methylphenyl)sulfamoyl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c1-18-7-6-10-20(15-18)24-30(27,28)22-13-11-21(12-14-22)29-17-23(26)25(2)16-19-8-4-3-5-9-19/h3-15,24H,16-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYRSGISDVJGMER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)N(C)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

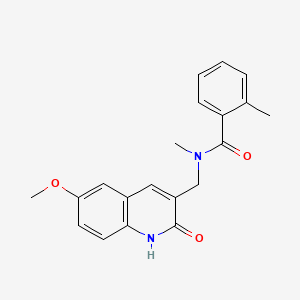
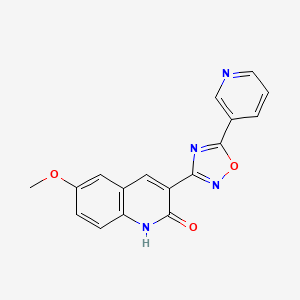
![N-[(2-chlorophenyl)methyl]-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7698036.png)
![N-(3-methylphenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7698042.png)
